3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Description
3-[(4-Fluorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione is a benzothiazine-derived compound featuring a sulfanyl group substituted with a 4-fluorobenzyl moiety. These analogs are primarily utilized in research and industrial applications, emphasizing their roles in synthetic chemistry and material science . This article compares the physicochemical properties, structural features, and synthetic considerations of this compound with its closest analogs.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S2/c16-12-7-5-11(6-8-12)9-20-15-10-21(18,19)14-4-2-1-3-13(14)17-15/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATYVOAGCPUUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326998 | |
| Record name | 3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477868-98-7 | |
| Record name | 3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of 4-fluorobenzyl chloride with 1lambda6,4-benzothiazine-1,1(4H)-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzothiazine derivatives.
Substitution: Various substituted benzothiazine compounds.
Scientific Research Applications
3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves its interaction with specific molecular targets. The fluorobenzyl sulfanyl group can interact with enzymes or receptors, modulating their activity. The benzothiazine core may also play a role in binding to biological targets, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of 3-[(4-fluorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione, highlighting substituent effects on molecular properties:
Key Observations:
Substituent Effects on Lipophilicity (logP): Derivatives with electron-withdrawing groups (e.g., chlorine in ) exhibit higher logP values, indicating increased lipophilicity compared to non-halogenated analogs. For instance, 2-benzoyl-4-(3,5-dichlorophenyl)-benzothiazine (logP = 4.77) is markedly more lipophilic than 2-(4-methylbenzoyl) derivatives (logP = 4.34) . Fluorine substitution (as in the target compound) likely reduces logP slightly compared to chlorine analogs due to fluorine’s lower atomic radius and weaker hydrophobicity.
Molecular Weight and Solubility (logSw):
- Higher molecular weights correlate with lower aqueous solubility (e.g., logSw = -5.03 for 430.31 Da compound vs. -4.44 for 421.54 Da compound ).
Synthetic Challenges:
- Fluorinated benzyl groups (e.g., 4-fluorobenzyl) may present stability issues during synthesis, as seen in failed cyclization attempts of related fluorobenzyl-triazoline diones .
Structural Diversity: Substitution at the 3-position of the benzothiazine core (as in the target compound) vs.
Biological Activity
The compound 3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHFNS
- CAS Number : 477868-92-1
- Molecular Weight : 247.33 g/mol
Biological Activity Overview
Research into the biological activity of benzothiazine derivatives has revealed various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The specific compound has shown promise in several areas:
1. Neuroprotective Effects
Recent studies have indicated that benzothiazine derivatives exhibit neuroprotective properties. For instance, a study on similar compounds demonstrated significant neuroprotection against oxidative stress in neuronal cells. This suggests that this compound may also possess similar protective effects through mechanisms such as the scavenging of reactive oxygen species (ROS) and modulation of neuroinflammatory pathways.
2. Anticonvulsant Activity
A notable area of research involves the anticonvulsant properties of benzothiazine derivatives. In models of epilepsy, these compounds have been shown to reduce seizure frequency and severity. The mechanism appears to involve the modulation of neurotransmitter systems, particularly enhancing GABAergic transmission while inhibiting excitatory pathways.
Case Study 1: Anticonvulsant Efficacy
In a study involving chemically-induced seizures in animal models, a related compound demonstrated significant reduction in seizure duration and frequency. Researchers observed that treatment with this compound led to increased levels of GABA and decreased levels of excitatory neurotransmitters like glutamate, suggesting a potential mechanism for its anticonvulsant activity .
Case Study 2: Neuroprotection in Oxidative Stress Models
Another study focused on the neuroprotective effects of benzothiazine derivatives against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms .
The proposed mechanisms by which this compound exerts its biological effects include:
- Antioxidant Activity : The compound may enhance cellular antioxidant defenses, reducing oxidative damage.
- Neurotransmitter Modulation : By affecting neurotransmitter systems, particularly GABA and glutamate, it may help restore balance in neuronal excitability.
- Anti-inflammatory Effects : Similar compounds have shown to inhibit pro-inflammatory cytokines, suggesting that this compound might also exert anti-inflammatory effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
